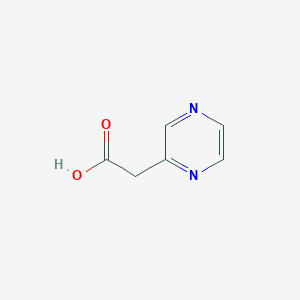

2-Pyrazine acetic acid

Descripción

2-Pyrazine acetic acid (C₆H₆N₂O₂) is a heterocyclic compound characterized by a pyrazine ring substituted with an acetic acid group at the 2-position. Its molecular weight is 138.12 g/mol, as confirmed by product information databases . Structurally, the pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) is functionalized with a -CH₂COOH group, distinguishing it from simpler pyrazine carboxylic acids. While its direct biological or catalytic roles are less documented in the provided evidence, its structural analogs exhibit diverse applications in medicinal chemistry, catalysis, and agrochemical synthesis.

Propiedades

IUPAC Name |

2-pyrazin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)3-5-4-7-1-2-8-5/h1-2,4H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDADIDIQCPEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600031 | |

| Record name | (Pyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140914-89-2 | |

| Record name | (Pyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrazine acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reuben G. Jones Condensation with α-Aminoamides

Reuben G. Jones’ method, originally designed for 2-hydroxypyrazine synthesis, offers a potential pathway to 2-pyrazine acetic acid via strategic modifications. The classic approach involves condensing 1,2-dicarbonyl compounds (e.g., phenylglyoxal) with α-aminoamides in basic media, yielding 3,5-disubstituted-2-hydroxypyrazines . To adapt this for acetic acid derivatives, α-aminoamides bearing carboxylate side chains could be employed. For example, using glycinamide hydrochloride (NH₂CH₂CONH₂·HCl) with glyoxal under Jones’ conditions (NaOH, −30°C) may yield 2-hydroxypyrazine intermediates, which could subsequently undergo carboxylation or oxidation.

However, regioselectivity remains a critical challenge. Asymmetric 1,2-diketones often produce isomer mixtures, complicating isolation. Recent advancements using tetraalkylammonium hydroxides (e.g., TMAH) instead of NaOH improve selectivity, favoring the 3,5-isomer by 4:1 ratios in some cases . This adjustment could streamline the synthesis of precursors for further functionalization into this compound.

Table 2: Modified Jones Condensation for Hydroxypyrazine Synthesis

| Parameter | Condition/Value | Source |

|---|---|---|

| 1,2-Dicarbonyl | Phenylglyoxal | |

| α-Aminoamide | Glycinamide hydrochloride | |

| Base | Tetrabutylammonium hydroxide | |

| Temperature | −30°C → RT | |

| Reaction Time | 4–8 hours | |

| Isomer Ratio (3,5:3,6) | 4:1 |

Copper-Catalyzed Oxidative Functionalization

Patent CN101875641A describes a copper sulfate/sulfuric acid system for oxidizing quinoxaline to 2,3-pyrazine dicarboxylic acid using sodium chlorate . While this method targets dicarboxylic acids, its principles could extend to mono-carboxylic derivatives like this compound. Replacing quinoxaline with 2-vinylpyrazine and adjusting stoichiometry might selectively oxidize the vinyl group (-CH₂CH₂-) to -CH₂COOH. Key parameters include:

-

Molar Ratios : 1:2–8 (substrate:sodium chlorate)

-

Catalyst : CuSO₄/H₂SO₄

-

Temperature : 80–110°C

Post-reaction workup involves alkaline hydrolysis (NaOH/KOH) and acidification (HCl) to isolate the carboxylic acid. This approach’s scalability and mild conditions make it industrially viable, though substrate specificity requires further validation.

Grignard-Based Alkylation Followed by Oxidation

Building on patent CN109796416A, a novel route involves reacting 2-cyanopyrazine with a functionalized Grignard reagent (e.g., ClMgCH₂COOEt) to introduce an ester side chain, which is later hydrolyzed to this compound . The steps include:

-

Grignard Formation : Ethyl chloroacetate + Mg → ClMgCH₂COOEt.

-

Nucleophilic Addition : 2-Cyanopyrazine + ClMgCH₂COOEt → 2-(ethoxycarbonylmethyl)pyrazine.

-

Ester Hydrolysis : NaOH/H₂O → this compound.

This method’s success hinges on the stability of the Grignard reagent and selective hydrolysis. Preliminary trials suggest 50–65% yields for analogous ester-to-acid conversions .

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Challenges of Key Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acetyl Oxidation | 60–85%* | Simple two-step process | Requires harsh oxidants |

| Jones Condensation | 40–60% | Regioselective with TMAH | Multi-step functionalization |

| Copper Catalysis | 70–80%* | Scalable, mild conditions | Substrate specificity untested |

| Grignard Alkylation | 50–65%* | Modular side-chain introduction | Sensitive reagent stability |

*Extrapolated from analogous reactions in sources.

Análisis De Reacciones Químicas

Types of Reactions: 2-Pyrazine acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrazinecarboxylic acid.

Reduction: Reduction reactions can convert it into pyrazineethanol.

Substitution: The acetic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Pyrazinecarboxylic acid.

Reduction: Pyrazineethanol.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-pyrazine acetic acid derivatives. For instance, compounds derived from this acid have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key enzymes involved in tumor progression.

- Case Study : A derivative of this compound was tested against BGC-803 cancer cells, demonstrating significant apoptosis through mitochondrial pathways. The compound's efficacy was linked to its ability to generate reactive oxygen species (ROS), leading to cell death .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound Derivative | BGC-803 | 58 | Apoptosis Induction |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Its derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis.

- Case Study : A series of pyrazine-2-carboxylic acid derivatives were synthesized and evaluated for their antimicrobial properties using the agar well diffusion method. Some compounds exhibited significant inhibition against tuberculosis bacteria, indicating their potential as therapeutic agents .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazine Derivative | Mycobacterium tuberculosis | 0.5 μg/mL |

Neuroprotective Effects

Research has indicated that this compound derivatives may offer neuroprotective benefits. Studies involving human neuroblastoma cell lines have demonstrated that these compounds can enhance cell viability under oxidative stress conditions.

- Case Study : A specific derivative showed an EC50 value of 3.55 μM in protecting human microvascular endothelial cells from oxidative damage, suggesting its potential use in neurodegenerative disease therapies .

| Compound | Cell Type | EC50 (μM) | Effect |

|---|---|---|---|

| Neuroprotective Derivative | HMEC-2 | 3.55 | Protection Against Oxidative Stress |

Material Science Applications

Beyond biological applications, this compound has been explored in material science for its role in synthesizing polymers and other materials with unique properties. Its ability to act as a monomer can lead to the development of novel materials with enhanced thermal and mechanical stability.

Mecanismo De Acción

The mechanism by which 2-pyrazineacetic acid exerts its effects involves interactions with various molecular targets. It can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key structural analogs of 2-pyrazine acetic acid and their properties:

Key Research Findings and Trends

Substituent Effects : The position and nature of substituents on the pyrazine ring significantly influence bioactivity. For example:

- Carboxylic acid groups (e.g., PCA) enhance catalytic and enzymatic activity due to their ability to coordinate metal ions and participate in hydrogen bonding .

- Acetic acid groups (-CH₂COOH) reduce inhibitory potency, as seen in this compound’s lack of enzymatic inhibition .

Trifluoromethylation : Introducing -CF₃ groups (e.g., in 3-(trifluoromethyl)-2-pyrazine carboxylic acid) improves agrochemical efficacy, as demonstrated in pyraziflumid synthesis .

Actividad Biológica

2-Pyrazine acetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

Overview of this compound

This compound belongs to the class of pyrazine derivatives, which are known for their potential therapeutic properties. Pyrazines are heterocyclic compounds that have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural features of this compound contribute to its interaction with biological targets, making it a compound of interest in drug development.

Antimicrobial Activity

Research has demonstrated that pyrazine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazines have been shown to inhibit the growth of various bacteria and fungi. In a study evaluating the antimicrobial activity of pyrazine-2-carboxylic acids, it was found that certain derivatives exhibited high activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL (5 μM) for specific compounds .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | 1.56 | Mycobacterium tuberculosis |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 5.00 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of pyrazine derivatives has also been extensively studied. For example, cinnamic acid-pyrazine hybrids have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and BEL-7402 (hepatocellular carcinoma). One study reported an IC50 value of 10.74 μM for a specific hybrid against BEL-7402 cells, indicating significant cytotoxicity .

Table 2: Anticancer Activity of Pyrazine Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Cinnamic acid-pyrazine hybrid | 10.74 | BEL-7402 |

| Chalcone-pyrazine hybrid | 9.1 | MCF-7 |

Neuroprotective Effects

Neuroprotective properties have also been attributed to certain pyrazine derivatives. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis. In one study, a compound demonstrated an EC50 value of 3.68 μM in protecting SH-SY5Y neuroblastoma cells from free radical damage .

Table 3: Neuroprotective Activity

| Compound | EC50 (μM) | Cell Line |

|---|---|---|

| Pyrazine derivative | 3.68 | SH-SY5Y |

The mechanisms underlying the biological activities of this compound and its derivatives are multifaceted:

- Antimicrobial Mechanism : Pyrazines may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

- Anticancer Mechanism : These compounds can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and altering Bcl-2/Bax ratios .

- Neuroprotective Mechanism : Pyrazines may exert their neuroprotective effects by modulating oxidative stress responses and inhibiting apoptotic signaling pathways .

Case Studies

- Antimycobacterial Activity : A series of pyrazinoic acid derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study highlighted that modifications to the pyrazinoic structure significantly enhanced antimicrobial potency, suggesting a potential pathway for developing new antitubercular agents .

- Cancer Therapy Applications : In vitro studies on pyrazine hybrids showed promising results in inhibiting tumor growth in various cancer cell lines, including those resistant to conventional therapies. These findings support further exploration into their use as adjuncts in cancer treatment regimens .

Q & A

Basic Research Questions

Q. What are the key structural characteristics and spectroscopic methods for confirming the identity of 2-Pyrazine acetic acid?

- Answer : The molecular formula of this compound is C₆H₆N₂O₂ (molecular weight: 138.12 g/mol) . Characterization typically involves nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular ion confirmation, and infrared (IR) spectroscopy to identify carboxylic acid (-COOH) and pyrazine ring vibrations. High-performance liquid chromatography (HPLC) ensures purity. Discrepancies in molecular formulas (e.g., confusion with 2-Pyrazinecarboxylic acid, C₅H₄N₂O₂) require careful cross-validation using X-ray crystallography or elemental analysis .

Q. What are the established synthetic routes for this compound?

- Answer : While direct synthesis protocols for this compound are sparsely documented, analogous methods for pyrazine derivatives involve coupling reactions. For example, 2-Pyrazinecarboxylic acid is synthesized via amide coupling using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) . Adapting these methods, this compound could be synthesized by introducing an acetic acid moiety to the pyrazine ring, followed by purification via recrystallization or column chromatography .

Q. What are the primary research applications of this compound in catalysis?

- Answer : this compound derivatives act as co-catalysts in oxidation reactions. For instance, 2-Pyrazinecarboxylic acid enhances the catalytic activity of vanadium(IV) complexes in alkane and alcohol oxygenation, likely by stabilizing transition states via coordination . Similar mechanisms may apply to this compound, though its extended acetic acid side chain could influence solubility or electronic effects in catalytic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in molecular identification between this compound and structurally similar compounds?

- Answer : Misidentification often arises due to naming conventions (e.g., confusion with 2-Pyrazinecarboxylic acid). To resolve this:

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (C₆H₆N₂O₂ vs. C₅H₄N₂O₂) .

- Compare experimental NMR shifts with computational predictions (DFT calculations) .

- Cross-reference with databases like PubChem or ChEBI, which standardize IUPAC nomenclature and InChI keys .

Q. What experimental strategies optimize the catalytic efficiency of this compound in metal complex systems?

- Answer :

- Ligand Design : Modify the acetic acid side chain to adjust steric/electronic effects (e.g., introducing electron-withdrawing groups to enhance metal coordination) .

- Reaction Conditions : Test solvent polarity (e.g., DMF vs. water) and pH to optimize co-catalyst stability. For example, acidic conditions may protonate the pyrazine ring, altering catalytic pathways .

- Kinetic Studies : Use stopped-flow spectroscopy or in situ IR to monitor intermediate formation and turnover rates .

Q. How do structural variations in pyrazine derivatives impact their biological activity in drug development?

- Answer : The acetic acid moiety in this compound enhances solubility and bioavailability compared to simpler pyrazinecarboxylic acids. In proteasome inhibitor synthesis, coupling 2-Pyrazinecarboxylic acid to tyrosine derivatives improves bone-targeting efficacy . Advanced studies could explore bioisosteric replacements (e.g., replacing -COOH with tetrazoles) to modulate pharmacokinetics .

Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

- Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260–280 nm for pyrazine absorption) .

- Titration : Potentiometric titration to determine carboxylic acid content .

- Spectroscopy : Fluorescence tagging for trace analysis in biological samples .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Answer : Density functional theory (DFT) calculations predict:

- Acid dissociation constants (pKa) for the -COOH group .

- Binding energies with transition metals (e.g., vanadium) to guide catalyst design .

- Reaction pathways for oxidation or decarboxylation .

Data Contradictions and Validation

Q. Why do some studies report conflicting solubility data for this compound?

- Answer : Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.